molecular formula C19H22O3 B14046978 (2R,3S)-3-(o-Tolyloxy)-2-((o-tolyloxy)methyl)tetrahydrofuran

(2R,3S)-3-(o-Tolyloxy)-2-((o-tolyloxy)methyl)tetrahydrofuran

Katalognummer: B14046978
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: VTOMKBKVTMVKDS-RBUKOAKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S)-3-(o-Tolyloxy)-2-((o-tolyloxy)methyl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans. These compounds are characterized by a five-membered ring containing four carbon atoms and one oxygen atom. The presence of o-tolyloxy groups makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-(o-Tolyloxy)-2-((o-tolyloxy)methyl)tetrahydrofuran typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-tolyl alcohol and tetrahydrofuran derivatives.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction and ensuring consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S)-3-(o-Tolyloxy)-2-((o-tolyloxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions may lead to the formation of alcohols or other reduced derivatives.

    Substitution: The o-tolyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2R,3S)-3-(o-Tolyloxy)-2-((o-tolyloxy)methyl)tetrahydrofuran has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R,3S)-3-(o-Tolyloxy)-2-((o-tolyloxy)methyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2R,3S)-3-(o-Tolyloxy)-2-((o-tolyloxy)methyl)tetrahydrofuran include other tetrahydrofuran derivatives with different substituents. Examples include:

  • (2R,3S)-3-(p-Tolyloxy)-2-((p-tolyloxy)methyl)tetrahydrofuran
  • (2R,3S)-3-(m-Tolyloxy)-2-((m-tolyloxy)methyl)tetrahydrofuran

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of o-tolyloxy groups. These features may impart unique chemical and biological properties, making it valuable for specific applications.

Eigenschaften

Molekularformel

C19H22O3

Molekulargewicht

298.4 g/mol

IUPAC-Name

(2R,3S)-3-(2-methylphenoxy)-2-[(2-methylphenoxy)methyl]oxolane

InChI

InChI=1S/C19H22O3/c1-14-7-3-5-9-16(14)21-13-19-18(11-12-20-19)22-17-10-6-4-8-15(17)2/h3-10,18-19H,11-13H2,1-2H3/t18-,19+/m0/s1

InChI-Schlüssel

VTOMKBKVTMVKDS-RBUKOAKNSA-N

Isomerische SMILES

CC1=CC=CC=C1OC[C@@H]2[C@H](CCO2)OC3=CC=CC=C3C

Kanonische SMILES

CC1=CC=CC=C1OCC2C(CCO2)OC3=CC=CC=C3C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.